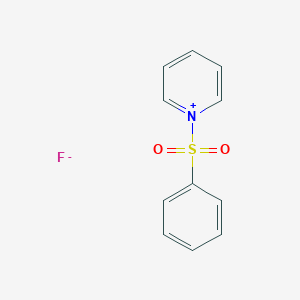
1-(Benzenesulfonyl)pyridin-1-ium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)pyridin-1-ium fluoride is a chemical compound that features a pyridinium ion bonded to a benzenesulfonyl group and a fluoride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)pyridin-1-ium fluoride typically involves the reaction of pyridine with benzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate to facilitate the reaction between pyridine and benzenesulfonyl fluoride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)pyridin-1-ium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzenesulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation reactions can produce sulfonyl oxides .
Applications De Recherche Scientifique
1-(Benzenesulfonyl)pyridin-1-ium fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)pyridin-1-ium fluoride involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The benzenesulfonyl group is particularly effective in forming covalent bonds with amino acid residues such as serine, leading to enzyme inactivation .
Comparaison Avec Des Composés Similaires
Benzenesulfonyl chloride: Similar in structure but contains a chloride ion instead of a fluoride ion.
Pyridinium chloride: Contains a chloride ion instead of a benzenesulfonyl group.
Sulfonyl fluorides: A broader class of compounds that include various sulfonyl groups bonded to fluoride ions.
Uniqueness: 1-(Benzenesulfonyl)pyridin-1-ium fluoride is unique due to the combination of the pyridinium ion and the benzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
134857-63-9 |
|---|---|
Formule moléculaire |
C11H10FNO2S |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)pyridin-1-ium;fluoride |
InChI |
InChI=1S/C11H10NO2S.FH/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 |
Clé InChI |
FTMMWSCAPHWFMS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=CC=C2.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
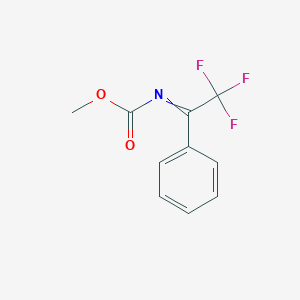
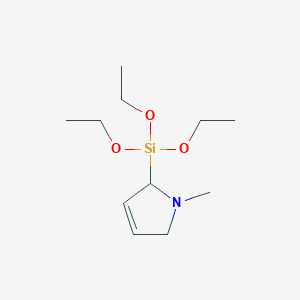
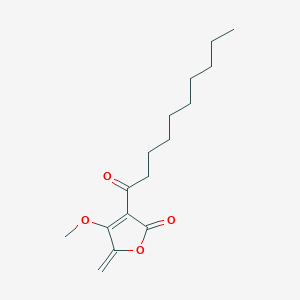
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
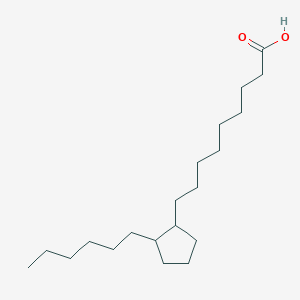
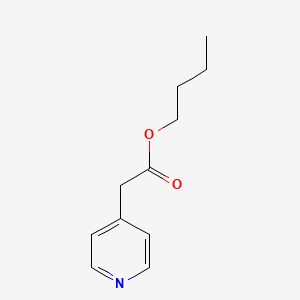
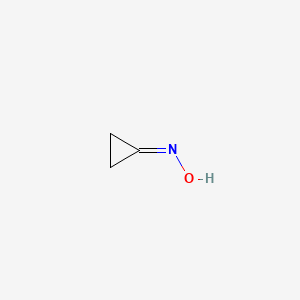
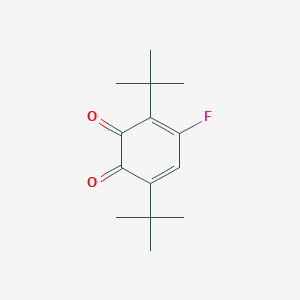
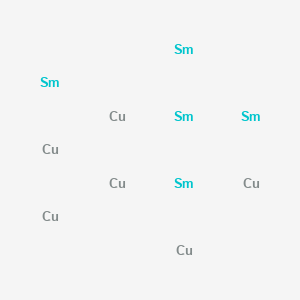
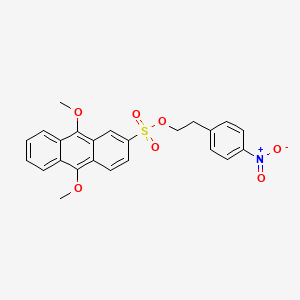
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
